molecular formula C12H10N2 B188098 2-methyl-1H-perimidine CAS No. 5157-10-8

2-methyl-1H-perimidine

Cat. No. B188098
CAS RN: 5157-10-8
M. Wt: 182.22 g/mol
InChI Key: HJXMORWPPSSVMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1H-perimidine is a heterocyclic compound that has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound has a unique structure that makes it a promising candidate for the development of new drugs and materials.

Mechanism Of Action

The mechanism of action of 2-methyl-1H-perimidine is not fully understood. However, it has been suggested that this compound may exert its antitumor and antiviral activities by inhibiting the activity of enzymes involved in DNA replication and transcription. In addition, 2-methyl-1H-perimidine may also interact with cellular membranes and disrupt their integrity, leading to cell death.

Biochemical And Physiological Effects

Studies have shown that 2-methyl-1H-perimidine can induce apoptosis in cancer cells and inhibit the replication of certain viruses. In addition, this compound has been shown to have antibacterial and antifungal activities. However, the biochemical and physiological effects of 2-methyl-1H-perimidine on normal cells and tissues are not well understood and require further investigation.

Advantages And Limitations For Lab Experiments

One of the advantages of 2-methyl-1H-perimidine is its unique structure, which makes it a versatile building block for the synthesis of new compounds and materials. In addition, this compound has been shown to exhibit potent biological activities, making it a promising candidate for the development of new drugs. However, the synthesis of 2-methyl-1H-perimidine can be challenging, and the yield and purity of the product can vary depending on the reaction conditions and the choice of reagents.

Future Directions

There are several future directions for the study of 2-methyl-1H-perimidine. One area of interest is the development of new drugs based on the structure of this compound. Studies have shown that 2-methyl-1H-perimidine exhibits potent antitumor and antiviral activities, making it a promising candidate for the treatment of cancer and viral infections. In addition, the unique structure of 2-methyl-1H-perimidine makes it a promising building block for the synthesis of new materials with novel properties. Further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of 2-methyl-1H-perimidine, as well as to optimize the synthesis method and improve the yield and purity of the product.
Conclusion
In conclusion, 2-methyl-1H-perimidine is a promising compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The synthesis of this compound can be achieved through various methods, and its unique structure makes it a versatile building block for the synthesis of new compounds and materials. Further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of 2-methyl-1H-perimidine, as well as to optimize the synthesis method and improve the yield and purity of the product.

Synthesis Methods

The synthesis of 2-methyl-1H-perimidine can be achieved through various methods, including the reaction of 2-methylpyridine with formaldehyde and ammonium acetate, the reaction of 2-methylpyridine with ethyl formate and ammonium acetate, and the reaction of 2-methylpyridine with ethyl cyanoacetate and ammonium acetate. The yield and purity of the product depend on the reaction conditions and the choice of reagents.

Scientific Research Applications

2-methyl-1H-perimidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities. In addition, this compound has been investigated for its potential as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of organic materials. The unique structure of 2-methyl-1H-perimidine makes it a promising candidate for the development of new drugs and materials.

properties

CAS RN

5157-10-8

Product Name

2-methyl-1H-perimidine

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

2-methyl-1H-perimidine

InChI

InChI=1S/C12H10N2/c1-8-13-10-6-2-4-9-5-3-7-11(14-8)12(9)10/h2-7H,1H3,(H,13,14)

InChI Key

HJXMORWPPSSVMF-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC3=C2C(=CC=C3)N1

Canonical SMILES

CC1=NC2=CC=CC3=C2C(=CC=C3)N1

Origin of Product

United States

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